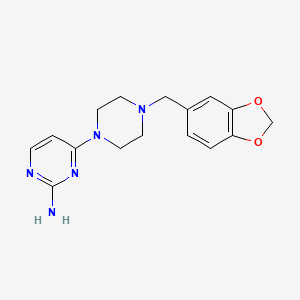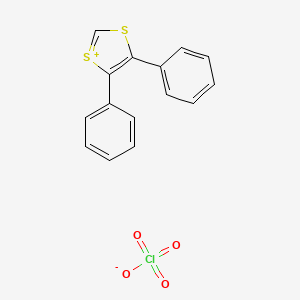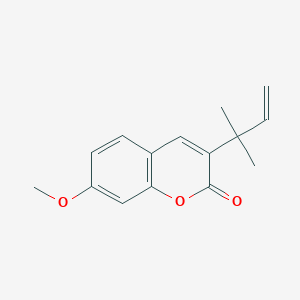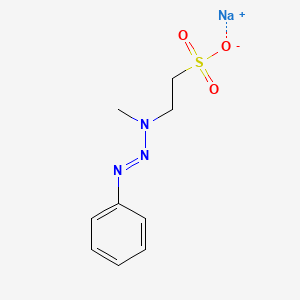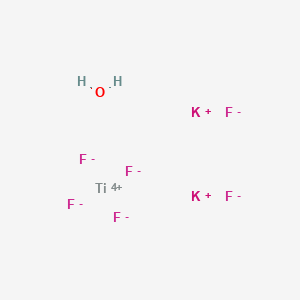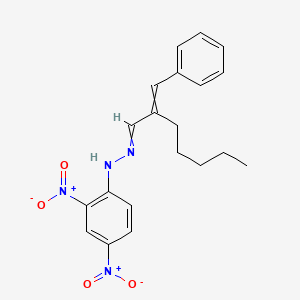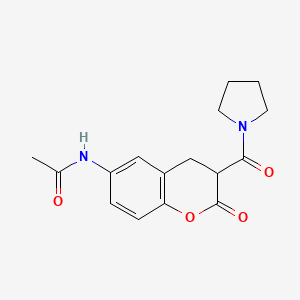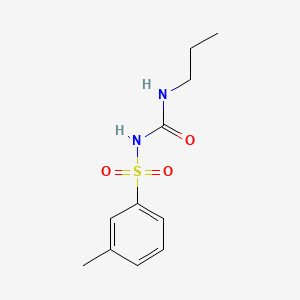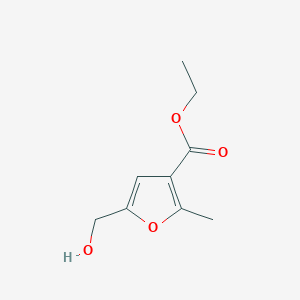![molecular formula C3H3Cl2F2NOS B14710051 ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride CAS No. 23744-45-8](/img/structure/B14710051.png)
({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride: is a complex organofluorine compound characterized by the presence of both fluorine and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride typically involves multi-step organic reactions. One common method includes the reaction of dichlorofluoromethane with a thiol compound to form the corresponding sulfanyl derivative. This intermediate is then reacted with a carbamyl fluoride precursor under controlled conditions to yield the final product. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride is used as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biochemical pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The presence of fluorine atoms enhances its ability to penetrate biological membranes, increasing its efficacy.
類似化合物との比較
- Dichloromethyl sulfanyl derivatives
- Fluoromethyl carbamyl derivatives
- Sulfonyl fluorides
Uniqueness: ({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride is unique due to the combination of dichloro, fluoro, and sulfanyl groups within a single molecule. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, which are not observed in other similar compounds.
Conclusion
This compound is a versatile compound with a wide range of applications in various scientific fields Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike
特性
CAS番号 |
23744-45-8 |
|---|---|
分子式 |
C3H3Cl2F2NOS |
分子量 |
210.03 g/mol |
IUPAC名 |
N-[[dichloro(fluoro)methyl]sulfanylmethyl]carbamoyl fluoride |
InChI |
InChI=1S/C3H3Cl2F2NOS/c4-3(5,7)10-1-8-2(6)9/h1H2,(H,8,9) |
InChIキー |
GDGFDNUUGUZLPB-UHFFFAOYSA-N |
正規SMILES |
C(NC(=O)F)SC(F)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


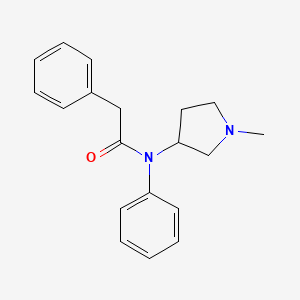
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)


